molecular formula C16H10BrFN2O3S2 B3964152 2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE

2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE

Cat. No.: B3964152
M. Wt: 441.3 g/mol
InChI Key: MDSZYLFNECWGEH-GHXNOFRVSA-N
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Description

2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound featuring a thiazolidine ring, a bromothiophene moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidine ring.

    Introduction of the Bromothiophene Moiety: The bromothiophene group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Addition of the Fluorophenyl Group: The final step involves the acylation of the thiazolidine intermediate with a fluorophenyl acetic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromothiophene moiety can be reduced to the corresponding thiophene.

    Substitution: The bromine atom in the bromothiophene can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydride or potassium carbonate, and a polar aprotic solvent, such as dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of 2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE is unique due to its combination of a thiazolidine ring, bromothiophene moiety, and fluorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O3S2/c17-13-6-5-9(24-13)7-12-15(22)20(16(23)25-12)8-14(21)19-11-4-2-1-3-10(11)18/h1-7H,8H2,(H,19,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSZYLFNECWGEH-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(S3)Br)SC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(S3)Br)/SC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 4
2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 5
2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE

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